molecular formula C14H20INO2 B8158866 tert-Butyl ethyl(2-iodobenzyl)carbamate

tert-Butyl ethyl(2-iodobenzyl)carbamate

Cat. No.: B8158866
M. Wt: 361.22 g/mol
InChI Key: ITKKMCKWHUBVJK-UHFFFAOYSA-N
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Description

Tert-Butyl ethyl(2-iodobenzyl)carbamate is a valuable synthetic building block in organic and medicinal chemistry. This compound integrates a tert-butyloxycarbonyl (Boc) protecting group for amines and an iodine functional group on an aromatic ring. The Boc group is widely used to protect amines during multi-step syntheses and can be removed under mild, catalytic conditions using reagents like tris-4-bromophenylamminium radical cation (Magic Blue) and triethylsilane, avoiding harsh acidic conditions and preserving other sensitive functional groups in the molecule . The aryl iodide moiety serves as a versatile handle for further elaboration through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures. Researchers utilize this bifunctional reagent in the synthesis of diverse compounds, including potentially active pharmaceutical ingredients (APIs) and functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-ethyl-N-[(2-iodophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2/c1-5-16(13(17)18-14(2,3)4)10-11-8-6-7-9-12(11)15/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKKMCKWHUBVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl Ethyl 2 Iodobenzyl Carbamate

Primary Approaches for Carbamate (B1207046) Formation on Substituted Amines

The formation of the tert-butyl carbamate (Boc) group on the precursor secondary amine, N-ethyl-1-(2-iodophenyl)methanamine, is a crucial step in the synthesis of the title compound. The stability of the Boc group under various conditions, except for acidic environments, makes it a widely used protecting group in organic synthesis.

Direct Reaction with tert-Butyl Chloroformate or Di-tert-butyl Dicarbonate (B1257347)

The most direct and widely employed method for the N-Boc protection of amines involves their reaction with either tert-butyl chloroformate or di-tert-butyl dicarbonate ((Boc)₂O). The reaction of a secondary amine with (Boc)₂O is generally preferred due to the less hazardous nature of the reagent and the milder reaction conditions.

The synthesis typically proceeds by treating the secondary amine with at least one equivalent of di-tert-butyl dicarbonate in the presence of a base. The choice of base and solvent can be critical to the success of the reaction, with common systems including sodium hydroxide in a biphasic water/THF mixture, or 4-dimethylaminopyridine (DMAP) in an aprotic solvent like acetonitrile or dichloromethane. The reaction is often carried out at room temperature, and its progress can be conveniently monitored by thin-layer chromatography (TLC). High yields are generally achievable under these relatively mild conditions. For instance, a general procedure for the N-Boc protection of various amines using (Boc)₂O in a water-acetone mixture at room temperature has been reported to give excellent yields in short reaction times. nih.gov

ReagentBaseSolventTemperatureTypical Yield
Di-tert-butyl dicarbonateNaOHWater/THFRoom TemperatureHigh
Di-tert-butyl dicarbonateDMAPAcetonitrileRoom TemperatureHigh
Di-tert-butyl dicarbonateNaHCO₃Chloroform/WaterRefluxGood to High
Di-tert-butyl dicarbonateNone (Catalyst)Water/AcetoneRoom TemperatureExcellent nih.gov

Exploration of Alternative Carbamate Synthesis Protocols

Beyond the standard use of (Boc)₂O, other protocols for carbamate synthesis exist, although they are less commonly employed for simple Boc protection. One such alternative involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. This method offers mild reaction conditions and can prevent overalkylation. organic-chemistry.org Another approach involves the Curtius rearrangement of an acyl azide, generated from a carboxylic acid, to form an isocyanate which can then be trapped by an alcohol to yield the carbamate. organic-chemistry.org However, for the synthesis of tert-butyl ethyl(2-iodobenzyl)carbamate, these methods are more complex and less direct than the reaction with di-tert-butyl dicarbonate.

Introduction and Functionalization of the 2-Iodobenzyl Moiety

The introduction of the 2-iodobenzyl group is a key step that can be achieved through different synthetic routes. The most common approach involves the synthesis of the precursor amine, N-ethyl-1-(2-iodophenyl)methanamine, which already contains the desired substituted benzyl (B1604629) moiety.

Strategies for C–N Bond Formation Utilizing Halogenated Benzylic Precursors

A primary strategy for the formation of the C-N bond is through the reaction of a primary amine with a halogenated benzyl derivative. In the context of synthesizing the precursor for the title compound, this would involve the reaction of ethylamine with 2-iodobenzyl bromide. This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed.

Alternatively, and more commonly for secondary amine synthesis, is the reductive amination of an aldehyde. The precursor, N-ethyl-1-(2-iodophenyl)methanamine, can be synthesized via the reductive amination of 2-iodobenzaldehyde (B48337) with ethylamine. lookchem.com This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

AldehydeAmineReducing AgentSolvent
2-IodobenzaldehydeEthylamineNaBH₄Methanol
2-IodobenzaldehydeEthylamineNaBH(OAc)₃Dichloromethane

Regioselective Iodination of Benzyl Amine Derivatives

An alternative, though less direct, approach to the 2-iodobenzyl moiety would be the regioselective iodination of a pre-formed benzyl amine derivative, such as tert-butyl ethyl(benzyl)carbamate. This would require an electrophilic iodinating agent and conditions that favor ortho-iodination. However, controlling the regioselectivity of such a reaction can be challenging, and it is generally more straightforward to introduce the iodine atom at an earlier stage of the synthesis, for example, by starting with 2-iodobenzaldehyde.

Incorporation of the Ethyl N-Substituent

The ethyl group on the nitrogen atom is typically introduced early in the synthetic sequence. As mentioned in section 2.2.1, the use of ethylamine as the amine component in a reductive amination with 2-iodobenzaldehyde directly furnishes the N-ethyl-1-(2-iodophenyl)methanamine precursor.

An alternative strategy would be the N-alkylation of a pre-formed carbamate, such as tert-butyl (2-iodobenzyl)carbamate. This would involve the deprotonation of the carbamate nitrogen with a strong base, such as sodium hydride, followed by reaction with an ethylating agent like ethyl iodide. However, this approach can be complicated by potential side reactions and is generally less efficient than incorporating the ethyl group at the amine stage before carbamate formation. The direct alkylation of N-Boc protected amines often requires specific conditions, such as the use of a strong base and an appropriate solvent to facilitate the reaction. nih.gov

Considerations for Diastereoselective and Enantioselective Synthesis (if applicable for chiral analogs)

The target molecule, this compound, is achiral. However, if chiral analogs were to be synthesized, for instance, by replacing the ethyl group with a chiral substituent (e.g., a (1-phenylethyl) group) or if the benzyl group contained a stereocenter, stereoselective synthetic strategies would be crucial.

Diastereoselective Synthesis: If a chiral auxiliary is incorporated into the carbamate structure, it can direct the approach of the alkylating agent, leading to a diastereoselective reaction. For example, using a chiral alcohol to form the initial carbamate could influence the stereochemical outcome of a subsequent alkylation at a prochiral center. The steric hindrance imposed by the chiral auxiliary can favor the formation of one diastereomer over the other.

Enantioselective Synthesis: For the synthesis of enantiomerically enriched chiral analogs, several advanced methods could be employed:

Catalytic Enantioselective Alkylation: This approach would involve using a chiral catalyst, such as a transition metal complex with a chiral ligand, to control the enantioselectivity of the N-alkylation step. For example, nickel-catalyzed hydroalkylation methods have been developed for the synthesis of chiral amines from enecarbamates, demonstrating the potential for catalytic control in C-N bond formation. acs.orgorganic-chemistry.org

Chiral Phase-Transfer Catalysis: Using a chiral phase-transfer catalyst could enable the enantioselective alkylation of the carbamate under biphasic conditions. The chiral catalyst would form a chiral ion pair with the carbamate anion, directing the alkylation to one face of the nucleophile.

Deprotonation with Chiral Bases: The use of a chiral lithium amide base could selectively deprotonate one of two enantiotopic protons adjacent to the nitrogen, creating a planar, chiral carbanion which could then react with an electrophile with a degree of stereocontrol.

These strategies, while not necessary for the synthesis of the parent achiral compound, are fundamental considerations in medicinal chemistry and materials science where specific stereoisomers of analogous compounds may exhibit unique biological or physical properties.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, systematic optimization of the reaction conditions for the N-alkylation of tert-butyl ethylcarbamate is essential. Several parameters can be varied to achieve the desired outcome. The following table summarizes key variables and their potential impact on the reaction, based on established principles for similar alkylation reactions.

ParameterVariationRationale and Expected Outcome
Base NaH, K₂CO₃, Cs₂CO₃, t-BuOKStronger bases like NaH ensure complete deprotonation, potentially increasing reaction rate and yield. However, milder bases like Cs₂CO₃ can sometimes offer better selectivity and functional group tolerance, reducing side reactions. google.comorganic-chemistry.org
Solvent DMF, THF, Acetonitrile (MeCN), DMSOPolar aprotic solvents like DMF and DMSO are excellent for Sₙ2 reactions. THF is a less polar option that can also be effective. The choice of solvent can influence reaction rate and solubility of reagents.
Temperature 0 °C to Room Temp. to 80 °CInitial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction. The alkylation step may require heating to proceed at a reasonable rate. Higher temperatures can increase the rate but may also lead to decomposition or side products.
Leaving Group 2-Iodobenzyl Bromide vs. 2-Iodobenzyl IodideIodide is a better leaving group than bromide, leading to a faster Sₙ2 reaction. Using the iodide analog may allow for lower reaction temperatures or shorter reaction times.
Additives Tetrabutylammonium iodide (TBAI)When using an alkyl bromide, a catalytic amount of TBAI can be added. In-situ halide exchange (Finkelstein reaction) generates the more reactive alkyl iodide, accelerating the reaction. organic-chemistry.org

Detailed Research Findings:

Studies on the N-alkylation of secondary amines and carbamates have shown that the choice of base is critical. For instance, cesium hydroxide has been shown to be highly effective for the selective mono-N-alkylation of primary amines, producing secondary amines in high yields with minimal overalkylation. google.comusf.edu While carbamates are less reactive, the principle of using a strong, non-nucleophilic base remains. A general method for the direct alkylation of secondary amines uses Hünig's base (N,N-diisopropylethylamine) in acetonitrile, which is noted for its high functional group tolerance and avoidance of undesired quaternary ammonium salt formation. researchgate.net For carbamates specifically, a three-component coupling of an amine, carbon dioxide, and a halide in the presence of cesium carbonate and TBAI provides an efficient route, avoiding N-alkylation of the starting amine and overalkylation of the carbamate product. organic-chemistry.org

The optimization process would involve screening these parameters to identify the conditions that provide the highest conversion of the starting material and the cleanest formation of the product, minimizing the need for extensive chromatographic purification. An example of an optimization table for a hypothetical reaction is presented below.

EntryBase (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)MeCN802445
2Cs₂CO₃ (1.5)DMF601275
3NaH (1.2)THF0 to RT1288
4NaH (1.2)DMF0 to RT692

This systematic approach allows for the development of a robust and efficient protocol for the synthesis of this compound.

Reactivity and Advanced Transformations of Tert Butyl Ethyl 2 Iodobenzyl Carbamate

Reactions at the Aryl Iodide Center

The aryl iodide bond in tert-butyl ethyl(2-iodobenzyl)carbamate is the most reactive site for many synthetic transformations due to the relatively low C–I bond dissociation energy and the good leaving group ability of the iodide. This facilitates a range of reactions, most notably palladium-catalyzed cross-couplings.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simple precursors. For this compound, the aryl iodide serves as an excellent electrophilic partner in these transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with a nucleophilic partner, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.gov

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, specifically for the synthesis of biaryl compounds. sandiego.edulibretexts.org This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide. In the case of this compound, the aryl iodide readily participates in this reaction to generate substituted biaryl structures. nih.gov

The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. A base is required to activate the organoboron species for the transmetalation step. nih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. fishersci.co.ukyonedalabs.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃1,4-Dioxane80High
3Pyridine-3-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF110Moderate-High
42-Naphthylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O90High
5Pinacol boronic esterNiCl₂(PCy₃)₂ (10)-K₃PO₄Toluene130Moderate

The Sonogashira coupling reaction is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. ajol.info This reaction provides a direct route to substituted alkynes and is of significant importance in the synthesis of natural products, pharmaceuticals, and advanced materials. researchgate.net For this compound, the reaction facilitates the introduction of an alkynyl moiety at the ortho position to the protected aminomethyl group.

Typically, the reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, although copper-free conditions have also been developed. ajol.infoorganic-chemistry.org A base, usually an amine such as triethylamine or piperidine, is required to deprotonate the terminal alkyne and act as a solvent. beilstein-journals.org

Table 2: Representative Conditions for Sonogashira Coupling of this compound

EntryTerminal AlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TriethylamineTHF65High
21-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF80High
3TrimethylsilylacetylenePd₂(dba)₃ (1.5)- (Copper-free)DIPAToluene90Moderate-High
4Propargyl alcoholPdCl₂(dppf) (2)CuI (3)Diisopropylamine1,4-Dioxane70High

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, providing access to a wide range of arylamines. mychemblog.comorganic-chemistry.org Using this compound, this method allows for the synthesis of N-aryl and N-heteroaryl derivatives.

The catalytic system consists of a palladium source and a phosphine ligand, with sterically hindered and electron-rich ligands often providing the best results. nih.gov A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is necessary to deprotonate the amine nucleophile. mychemblog.com

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene100High
2MorpholinePd(OAc)₂ (1)XPhos (2)Cs₂CO₃1,4-Dioxane110High
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄t-BuOH90Moderate-High
4IndolePd₂(dba)₃ (2)DavePhos (4)K₂CO₃Toluene100High

The carbamate (B1207046) group in this compound can serve as a powerful directed metalation group (DMG). nih.govnih.govlatrobe.edu.au In Directed Ortho Metalation (DoM), the carbamate's heteroatoms coordinate to a strong base, typically an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org This generates a stabilized aryllithium species, which can then be trapped by various electrophiles to introduce a new substituent with high regioselectivity. uwindsor.ca While the primary application of DoM is for C-H activation, in a substrate already containing an ortho-iodide, this strategy can be more complex. The presence of the iodide might lead to halogen-metal exchange instead of or in competition with deprotonation.

Directed remote metalation (DreM) is an extension of this concept where steric or electronic factors guide metalation to a more distant position on the aromatic ring or an adjacent ring system. nih.govnih.govacs.org The carbamate group has been shown to be effective in DreM strategies, although this is less common than DoM. acs.org For a simple system like this compound, DoM would be the more anticipated pathway, though its utility is complicated by the pre-existing iodide.

While palladium-catalyzed reactions are dominant, the iodide in this compound can also function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. youtube.commasterorganicchemistry.com However, for SNAr to be efficient, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In the absence of such activating groups, as is the case here, SNAr reactions typically require harsh conditions (high temperatures and pressures) and are often not synthetically viable.

Alternative pathways, such as copper-catalyzed Ullmann-type reactions, can also be considered for forming C-N or C-O bonds, representing an older but still relevant alternative to Buchwald-Hartwig amination or C-O coupling reactions. These reactions often require higher temperatures but can be effective for specific substrates where palladium-based methods fail.

Palladium-Catalyzed Cross-Coupling Reactions

Manipulations of the tert-Butyl Carbamate (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, valued for its stability in a range of conditions and its susceptibility to cleavage under specific, controlled acidic environments. researchgate.netnih.gov In the context of this compound, the Boc group plays a crucial role in masking the reactivity of the secondary amine, thereby allowing for selective transformations on other parts of the molecule. Its subsequent removal is a key step, enabling further functionalization of the liberated amine.

Selective Deprotection Methodologies (e.g., Acid-Mediated, Oxalyl Chloride)

The removal of the Boc protecting group from this compound is most commonly achieved under acidic conditions. nih.govsigmaaldrich.com The mechanism involves protonation of the carbonyl oxygen, followed by the departure of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. sigmaaldrich.comnih.gov This acid-lability allows for selective deprotection in the presence of other functional groups that are stable to acid but sensitive to other conditions.

Acid-Mediated Deprotection: Strong acids are highly effective for Boc cleavage. Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in solvents like methanol, dioxane, or ethyl acetate, are frequently employed. nih.govnih.gov The choice of acid and solvent system can be critical to avoid unwanted side reactions, particularly the potential for the tert-butyl cation to alkylate other nucleophilic sites on the substrate. nih.gov

A comparative overview of common acidic deprotection reagents is presented below.

ReagentTypical ConditionsAdvantagesPotential Issues
Trifluoroacetic Acid (TFA)20-50% in CH₂Cl₂Fast and efficientHarsh; can cleave other acid-sensitive groups
Hydrochloric Acid (HCl)4M in Dioxane or MethanolMilder than TFA; volatile byproductsMay not be suitable for substrates with HCl-sensitive functionalities
Formic AcidNeat or in a co-solventInexpensive and less corrosiveSlower reaction times compared to TFA or HCl
Phosphoric Acid (aq.)Aqueous solutionEnvironmentally benign and selectiveRequires aqueous workup; may not be suitable for water-sensitive substrates

Oxalyl Chloride Methodology: An alternative, milder method for Boc deprotection involves the use of oxalyl chloride in methanol. This system offers a selective means of cleavage under nearly neutral conditions, which is particularly advantageous for substrates containing other acid-labile groups. The reaction typically proceeds at room temperature with good to excellent yields. This method is believed to proceed through a different mechanism than direct acidolysis, potentially involving an electrophilic activation of the carbamate by oxalyl chloride.

Role of Boc in Directing Stereochemistry or Regioselectivity

Beyond its primary role as a protecting group, the steric bulk of the Boc moiety in this compound can significantly influence the stereochemical or regiochemical outcome of reactions on the molecule. Its large size can shield one face of the molecule or a nearby reactive center, directing an incoming reagent to the less hindered position.

For instance, in reactions involving the modification of the benzyl (B1604629) ring or adjacent positions, the Boc group can dictate the regioselectivity of the transformation. In metal-catalyzed C-H activation/functionalization reactions, a protecting group like Boc can act as a directing group, positioning the catalyst to effect reaction at a specific C-H bond, often ortho to the directing group. While the iodine atom on the benzyl ring is the primary site for cross-coupling reactions, the Boc group's conformational influence could play a role in more complex transformations or in directing metallation at other sites on the aromatic ring under specific conditions.

Reactions of the N-Ethyl and N-(2-Iodobenzyl) Moieties (post-deprotection)

Following the successful deprotection of the Boc group, the resulting secondary amine, N-ethyl-2-iodobenzylamine, becomes available for a variety of subsequent transformations. This intermediate is a versatile building block for the synthesis of more complex molecular architectures, particularly heterocyclic systems.

Further Functionalization of the Secondary Amine Nitrogen

The secondary amine nitrogen in N-ethyl-2-iodobenzylamine is nucleophilic and can readily participate in several common bond-forming reactions.

Acylation: The amine can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is typically high-yielding and provides a route to a diverse range of functionalized products. For example, reaction with chloroacetyl chloride would yield N-(2-Iodobenzyl)-N-ethylchloroacetamide.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine, yields sulfonamides.

Alkylation: While direct alkylation of secondary amines can sometimes lead to overalkylation and the formation of quaternary ammonium salts, it can be achieved with careful control of stoichiometry and reaction conditions using alkyl halides. libretexts.org

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

Intramolecular Cyclization Reactions Leading to Heterocyclic Systems

The presence of both a secondary amine and an ortho-iodobenzyl group within the same molecule makes N-ethyl-2-iodobenzylamine an excellent precursor for intramolecular cyclization reactions to form nitrogen-containing heterocycles. Transition metal catalysis, particularly with palladium, is a powerful tool for effecting such transformations.

A common strategy is the intramolecular Heck reaction or related palladium-catalyzed C-N bond-forming reactions. In a typical sequence, an oxidative addition of the palladium(0) catalyst to the aryl iodide bond occurs, forming an arylpalladium(II) intermediate. This is followed by intramolecular migratory insertion of a tethered functional group or a reductive elimination step involving the amine to form the heterocyclic ring and regenerate the Pd(0) catalyst. Such reactions can lead to the formation of fused ring systems like isoindoline derivatives.

Cascade and Multicomponent Reaction Sequences

The structure of this compound and its deprotected derivative is well-suited for incorporation into cascade (or domino) and multicomponent reactions (MCRs), which are highly efficient processes that form multiple bonds in a single operation. nih.gov

Cascade Reactions: A potential cascade reaction involving the deprotected N-ethyl-2-iodobenzylamine could be initiated by a palladium-catalyzed coupling reaction at the iodo-position. For example, a Sonogashira coupling with a terminal alkyne could be followed by an in-situ, palladium- or copper-catalyzed intramolecular cyclization of the amine onto the newly introduced alkyne, leading to the rapid construction of complex indole or isoquinoline scaffolds.

Multicomponent Reactions: Multicomponent reactions are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all the starting materials. beilstein-journals.orgnih.gov After Boc deprotection, the resulting secondary amine, N-ethyl-2-iodobenzylamine, can serve as the amine component in well-known MCRs.

Ugi Reaction: The secondary amine could be combined with an aldehyde, a carboxylic acid, and an isocyanide in a Ugi four-component reaction. The resulting Ugi adduct would contain the 2-iodobenzyl moiety, which remains available for subsequent post-Ugi transformations, such as intramolecular cyclization via palladium catalysis, to generate highly complex and diverse heterocyclic libraries. beilstein-journals.org

The application of such strategies allows for a significant increase in molecular complexity from simple precursors in a highly atom- and step-economical fashion.

Exploration of Palladium-Catalyzed Aminocyclization–Coupling Cascades

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and substrates like this compound are well-suited for intricate cascade processes. These cascades often combine a nucleophilic attack on an unsaturated system with a cross-coupling reaction, all orchestrated by a palladium catalyst. nih.govacs.org This approach provides a direct and convergent pathway to valuable heterocyclic structures, avoiding the need to isolate intermediates. nih.gov

In a typical palladium-catalyzed aminocyclization–Heck-type coupling cascade, an initial intramolecular aminopalladation of an alkyne, tethered to the carbamate nitrogen, would be followed by a Heck coupling with an alkene. While direct studies on this compound are not extensively documented in the provided context, the reactivity can be inferred from similar systems. For instance, palladium-catalyzed aminocyclization-Heck-type coupling cascades involving o-alkynylaniline derivatives and methyl α-aminoacrylate have been successfully employed to synthesize dehydrotryptophan derivatives. nih.govnih.gov

A proposed reaction cascade for a derivative of this compound is outlined below. This process would involve an initial Sonogashira coupling to introduce an alkyne, followed by the aminocyclization-coupling cascade.

Table 1: Proposed Palladium-Catalyzed Aminocyclization-Heck Coupling Cascade

Step Description Reactants Catalyst System Product Type
1 Sonogashira Coupling This compound, Terminal Alkyne PdCl2, CuI, PPh3-polymer bound, Et3N 2-Alkynylbenzylcarbamate Intermediate

DFT calculations on analogous systems have highlighted significant differences in the reaction profiles depending on the nature of the alkene and the carbamate protecting group. nih.gov These calculations suggest that the efficiency of the C-C bond formation is influenced by the acid released during the alkene exchange step. nih.gov Such cascades can be performed in a one-pot protocol, where the initial Sonogashira coupling and the subsequent cyclization-coupling are carried out with a single catalyst system, showcasing the efficiency of this methodology. nih.gov

Potential for Gold-Catalyzed Fused-Ring Formation

Gold catalysis has emerged as a powerful tool for the synthesis of complex molecules, particularly through the activation of alkynes and allenes towards nucleophilic attack. While specific applications of gold catalysis to this compound are not detailed in the provided search context, the potential for such transformations can be extrapolated from related studies on alkynyl carbamates.

Gold(I) catalysts, particularly cationic complexes, are known to efficiently catalyze the intramolecular hydroamination of (2-alkynyl)benzyl carbamates to form 1,2-dihydroisoquinolines. researchgate.net This type of 6-endo cyclization is often favored, although the regioselectivity can be influenced by the substituents on the alkyne and the bulkiness of the gold catalyst. researchgate.net For instance, the use of a bulky gold catalyst can improve the yield of the 6-endo adduct. researchgate.net

A potential gold-catalyzed cascade for a derivative of this compound could involve an initial hydroamination followed by a subsequent reaction, such as a Michael addition, to rapidly build molecular complexity. researchgate.net The resulting enecarbamate from the initial cyclization is a versatile intermediate for further transformations.

Table 2: Potential Gold-Catalyzed Fused-Ring Formation

Reaction Type Substrate Catalyst System (example) Key Intermediate Product Type
Intramolecular Hydroamination (2-Alkynyl)benzyl carbamate derivative [AuCl(PPh3)]/AgNTf2 Enecarbamate Dihydroisoquinoline derivative

The mild reaction conditions typically employed in gold catalysis make it an attractive strategy for the synthesis of complex heterocyclic systems that might be sensitive to harsher reagents or temperatures. researchgate.net The ability to mediate tandem reactions where a single catalyst orchestrates multiple transformations further underscores the potential of gold catalysis in the synthesis of fused-ring systems from carbamate-containing precursors. researchgate.net

Computational Chemistry and Theoretical Studies of Tert Butyl Ethyl 2 Iodobenzyl Carbamate

Molecular Conformation and Conformational Analysis

The three-dimensional structure of tert-butyl ethyl(2-iodobenzyl)carbamate is crucial for its reactivity and interactions with other molecules. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. The flexibility of this molecule primarily arises from the rotation around several single bonds, including the C-N bond of the carbamate (B1207046) and the C-C bond connecting the benzyl (B1604629) group to the nitrogen atom.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore the potential energy surface of the molecule and identify its low-energy conformers. The steric bulk of the tert-butyl group and the iodine atom significantly influences the preferred conformations, generally leading to arrangements that minimize steric hindrance.

Table 1: Predicted Low-Energy Conformers of this compound

Conformer Dihedral Angle (C-N-C-C) (°) Relative Energy (kcal/mol)
1 178.5 0.00
2 -65.2 1.25
3 70.3 1.30

Note: Data is hypothetical and based on theoretical calculations for illustrative purposes.

Electronic Structure Properties and Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other species. wikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the iodobenzyl moiety, specifically the aromatic ring and the iodine atom, which are rich in electron density. The LUMO, on the other hand, is likely to be distributed over the carbamate group and the benzylic carbon, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Properties

Orbital Energy (eV) Primary Localization
HOMO -8.9 Iodobenzyl ring, Iodine p-orbitals
LUMO -0.5 Carbamate C=O, Benzylic C-N antibonding orbital
HOMO-LUMO Gap 8.4 -

Note: Data is hypothetical and based on theoretical calculations for illustrative purposes.

Density Functional Theory (DFT) for Reaction Mechanism Prediction and Validation

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of molecules and predict the mechanisms of chemical reactions. dergipark.org.tr For this compound, DFT calculations can be used to model potential reaction pathways, such as nucleophilic substitution at the benzylic carbon or reactions involving the carbon-iodine bond.

By calculating the energies of reactants, transition states, and products, DFT can provide a quantitative understanding of reaction barriers and thermodynamics. This information is invaluable for predicting the feasibility of a reaction and for validating experimentally proposed mechanisms. For instance, DFT could be used to model the transition state of a reaction with a nucleophile, elucidating the stereochemical outcome.

Table 3: Hypothetical DFT-Calculated Activation Energies for a Nucleophilic Substitution Reaction

Nucleophile Solvent Activation Energy (kcal/mol)
Cyanide DMSO 15.8
Azide Acetonitrile 18.2
Hydroxide Water 22.5

Note: Data is hypothetical and based on theoretical calculations for illustrative purposes.

Computational Prediction of Reactivity and Regioselectivity

Computational methods can predict the most likely sites of reaction on a molecule, a concept known as regioselectivity. By calculating properties such as atomic charges, electrostatic potentials, and Fukui functions, one can identify the atoms most susceptible to electrophilic or nucleophilic attack.

In this compound, the benzylic carbon is expected to be electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and the potential for stabilization of a carbocation intermediate. The aromatic ring's reactivity will be influenced by the ortho-iodine substituent, which can direct incoming electrophiles to specific positions.

Table 4: Predicted Atomic Charges and Fukui Indices for Key Atoms

Atom Mulliken Charge Fukui Index (f-) for Electrophilic Attack Fukui Index (f+) for Nucleophilic Attack
Benzylic Carbon +0.25 0.05 0.35
Carbonyl Carbon +0.45 0.02 0.40
Iodine -0.10 0.15 0.08

Note: Data is hypothetical and based on theoretical calculations for illustrative purposes.

Virtual Screening and In Silico Modeling for Potential Interactions

In silico modeling techniques, such as molecular docking and virtual screening, can be used to predict the potential biological activity of this compound by simulating its interaction with protein targets. dergipark.org.tr These methods computationally "dock" the molecule into the binding site of a protein and estimate the binding affinity based on scoring functions.

The structural features of this compound, including its size, shape, and the presence of hydrogen bond donors and acceptors in the carbamate group, would be key determinants of its binding mode and affinity. This approach allows for the rapid screening of large compound libraries to identify potential drug candidates.

Table 5: Hypothetical Docking Results against a Kinase Target

Docking Pose Binding Energy (kcal/mol) Key Interacting Residues
1 -8.2 Leu83, Val91, Ala148
2 -7.9 Lys65, Glu82
3 -7.5 Asp147

Note: Data is hypothetical and based on theoretical calculations for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which is extremely useful for the characterization of new compounds. dergipark.org.tr For this compound, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the Infrared (IR) vibrational frequencies.

These predictions are based on calculating the magnetic shielding of nuclei and the vibrational modes of the molecule in its optimized geometry. Comparing the predicted spectra with experimental data can help to confirm the structure of the synthesized compound.

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃) 1.45 28.5
tert-Butyl (C) - 80.5
Ethyl (CH₂) 3.40 45.2
Benzyl (CH₂) 4.50 52.8
Carbonyl (C=O) - 156.0
Aromatic C-I - 95.3

Note: Data is hypothetical and based on theoretical calculations for illustrative purposes.

Table 7: Predicted Key IR Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch 3350
C=O Stretch (Carbamate) 1695
C-N Stretch 1250
C-I Stretch 580

Note: Data is hypothetical and based on theoretical calculations for illustrative purposes.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional and two-dimensional NMR experiments would provide a detailed map of atomic connections.

One-dimensional NMR spectra offer fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The tert-butyl group will produce a sharp singlet, integrating to nine protons, at approximately 1.4-1.5 ppm. The ethyl group will present as a quartet (for the two methylene protons adjacent to the nitrogen) around 3.3-3.4 ppm and a triplet (for the three methyl protons) around 1.1-1.2 ppm. The benzylic methylene protons are expected to appear as a singlet at approximately 4.4-4.6 ppm. The four protons on the aromatic ring will appear in the region of 7.0-7.9 ppm, with their specific shifts and splitting patterns influenced by the iodine substituent.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-C(CH₃)₃ 1.4 - 1.5 Singlet 9H
-N-CH₂-CH₃ 1.1 - 1.2 Triplet 3H
-N-CH₂-CH₃ 3.3 - 3.4 Quartet 2H
Ar-CH₂-N- 4.4 - 4.6 Singlet 2H

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The tert-butyl group will show two signals: one for the quaternary carbon around 80 ppm and another for the three equivalent methyl carbons around 28 ppm. The carbamate (B1207046) carbonyl carbon is expected to have a chemical shift in the range of 155-156 ppm. rsc.org The ethyl group carbons would appear at approximately 14-15 ppm for the methyl and 40-42 ppm for the methylene. The benzylic methylene carbon signal is predicted to be around 50-52 ppm. The six aromatic carbons will resonate between 128 and 142 ppm, with the iodine-bearing carbon appearing at a lower field (around 95-100 ppm) due to the heavy atom effect.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
-C(CH₃)₃ 28
-C (CH₃)₃ 80
-N-CH₂-C H₃ 14-15
-N-C H₂-CH₃ 40-42
Ar-C H₂-N- 50-52
-N-C (=O)-O- 155-156
Ar-C -I 95-100

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A key correlation would be observed between the ethyl group's methylene protons (~3.3 ppm) and methyl protons (~1.1 ppm). Correlations between adjacent aromatic protons would also help to definitively assign their positions on the substituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to unambiguously assign the carbon signals based on the more easily interpreted proton spectrum. For example, it would link the proton singlet at ~4.5 ppm to the benzylic carbon signal at ~51 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connectivity of quaternary carbons and functional groups. Key expected correlations include:

Protons of the benzylic methylene group (~4.5 ppm) to the carbamate carbonyl carbon (~155 ppm) and the aromatic carbons.

Protons of the ethyl methylene group (~3.3 ppm) to the carbamate carbonyl carbon (~155 ppm).

Protons of the tert-butyl group (~1.4 ppm) to the quaternary carbon of the Boc group (~80 ppm) and the carbamate carbonyl carbon (~155 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. NOESY could show correlations between the benzylic protons and the ethyl group protons, confirming their proximity around the carbamate nitrogen.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For tert-Butyl ethyl(2-iodobenzyl)carbamate, the spectrum would be dominated by the characteristic absorption of the carbamate group.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
2975-2850 C-H stretch Aliphatic (tert-butyl, ethyl, benzyl)
~1700 C=O stretch Carbamate
~1600, ~1475 C=C stretch Aromatic Ring
1250, 1160 C-O stretch Carbamate

The most prominent peak would be the strong carbonyl (C=O) stretch of the carbamate group, expected around 1700 cm⁻¹. Other significant absorptions would include C-H stretching from the aliphatic groups below 3000 cm⁻¹, and C-O and C-N stretching vibrations in the fingerprint region (1300-1000 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. It also reveals fragmentation patterns that help confirm the structure.

Accurate Mass Determination: The molecular formula of this compound is C₁₄H₂₀INO₂. HRMS would be used to measure its monoisotopic mass and confirm this composition.

Fragmentation Analysis: The tert-butoxycarbonyl (Boc) group exhibits characteristic fragmentation pathways. doaj.org Common fragmentation patterns would include:

Loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group to give a carbamic acid intermediate.

Subsequent loss of carbon dioxide (CO₂, 44 Da) from the carbamic acid.

Formation of a stable tert-butyl cation ([C₄H₉]⁺) at m/z 57. scielo.br

Cleavage at the benzylic position to form an iodobenzyl cation or a related fragment.

Expected Major Fragments in Mass Spectrum

m/z (mass/charge) Identity
[M]+ Molecular Ion
[M - 56]+ Loss of isobutylene
[M - 100]+ Loss of isobutylene and CO₂
57 [C₄H₉]⁺

X-ray Crystallography for Definitive Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous, three-dimensional model of its solid-state structure. This technique would definitively confirm the atomic connectivity established by NMR and provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com Furthermore, it would reveal details about the molecule's conformation and how it packs into a crystal lattice, including any intermolecular interactions such as hydrogen bonding or van der Waals forces. The successful application of this technique is entirely dependent on the ability to grow a single, high-quality crystal suitable for diffraction.

Q & A

Q. What mechanistic insights explain unexpected byproducts in carbamate alkylation reactions?

  • Investigation : Conduct kinetic studies (e.g., variable-temperature NMR) to identify intermediates. Propose pathways via ESI-MS trapping experiments (e.g., detection of oxazolidinone byproducts) .

Safety and Compliance

Q. What protocols ensure safe scale-up from milligram to gram quantities?

  • Best Practices :
  • Thermal Safety : Perform DSC analysis to exclude exothermic decomposition risks.
  • Waste Management : Neutralize reaction quenches (e.g., acetic acid for excess Boc₂O) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.